![molecular formula C49H58F3NO17S B12295587 3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)
3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “3-O-terc-butil 5-O-[4,12-diacetiloxi-2-benzoiloxi-1-hidroxi-10,14,17,17-tetrametil-11-oxo-9-(trifluorometilsulfoniloxi)-6-oxatetracyclo[113103,1004,7]heptadec-13-en-15-il] 2,2-dimetil-4-fenil-1,3-oxazolidina-3,5-dicarboxilato” es una molécula orgánica compleja con una estructura altamente intrincada.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto típicamente involucra múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso comienza con la preparación de compuestos intermedios, los cuales luego se someten a diversas reacciones químicas, como la esterificación, la acilación y la ciclización, para formar el producto final. Las condiciones de reacción, incluyendo la temperatura, el solvente y los catalizadores, se controlan cuidadosamente para garantizar un alto rendimiento y pureza del compuesto.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores químicos a gran escala y técnicas avanzadas de purificación. El proceso se optimiza para la eficiencia y la rentabilidad, utilizando a menudo sistemas automatizados para monitorear y controlar los parámetros de la reacción. La producción industrial también enfatiza la seguridad y las consideraciones ambientales, asegurando que el proceso cumpla con las normas regulatorias.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede experimentar varios tipos de reacciones químicas, incluyendo:
Reducción: La adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El reemplazo de un grupo funcional por otro, lo cual se puede lograr a través de reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Las reacciones que involucran este compuesto a menudo requieren reactivos y condiciones específicas:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes como el cloruro de tionilo para la sustitución nucleófila.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se investiga por su posible actividad biológica, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implica interacciones con dianas moleculares y vías específicas. La presencia de múltiples grupos funcionales le permite participar en diversas interacciones químicas, influyendo en los procesos biológicos a nivel molecular. El mecanismo exacto puede variar según la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- terc-Butil 3-((3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-iloxi)metil)pirrolidina-1-carboxilato
- 3,5-Di-terc-butil-4-hidroxitolúeno
- 3,3’,5,5’-Tetra-terc-butil-4,4’-difenoquinona
Unicidad
En comparación con compuestos similares, “3-O-terc-butil 5-O-[4,12-diacetiloxi-2-benzoiloxi-1-hidroxi-10,14,17,17-tetrametil-11-oxo-9-(trifluorometilsulfoniloxi)-6-oxatetracyclo[113103,1004,7]heptadec-13-en-15-il] 2,2-dimetil-4-fenil-1,3-oxazolidina-3,5-dicarboxilato” destaca por su combinación única de grupos funcionales y complejidad estructural.
Propiedades
Fórmula molecular |
C49H58F3NO17S |
|---|---|
Peso molecular |
1022.0 g/mol |
Nombre IUPAC |
3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C49H58F3NO17S/c1-25-30(65-41(58)36-34(28-18-14-12-15-19-28)53(45(9,10)68-36)42(59)69-43(4,5)6)23-48(60)39(66-40(57)29-20-16-13-17-21-29)37-46(11,38(56)35(64-26(2)54)33(25)44(48,7)8)31(70-71(61,62)49(50,51)52)22-32-47(37,24-63-32)67-27(3)55/h12-21,30-32,34-37,39,60H,22-24H2,1-11H3 |
Clave InChI |
LEIDMEYXCJONDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


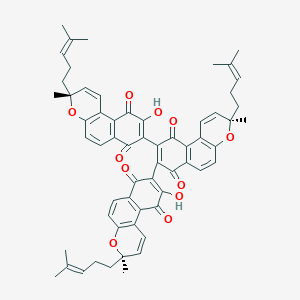
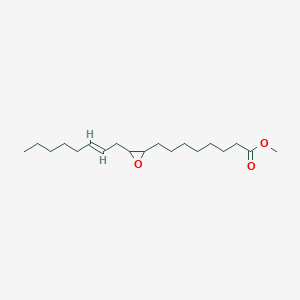
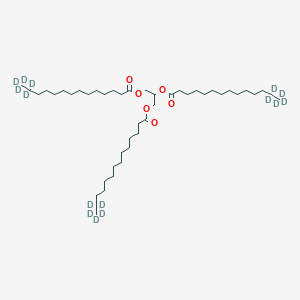


![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)

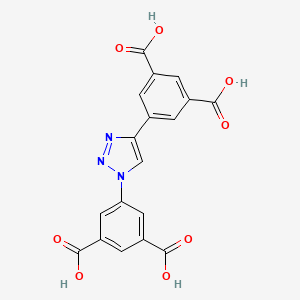
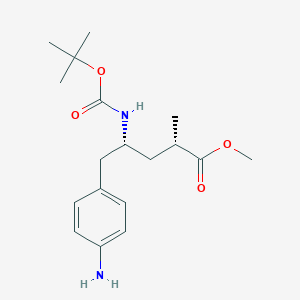
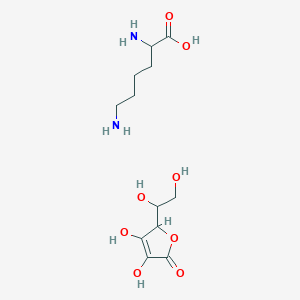
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)
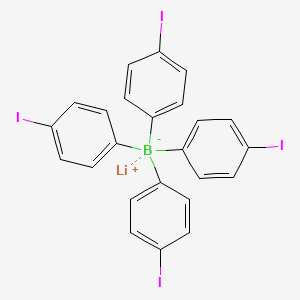
![[4,12-Diacetyloxy-15-(3-benzamido-2-methoxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295580.png)
